molecular formula C8H6FNS B13665189 5-Fluorobenzo[b]thiophen-2-amine

5-Fluorobenzo[b]thiophen-2-amine

Cat. No.: B13665189
M. Wt: 167.21 g/mol
InChI Key: XFCIVQJMMQCVPV-UHFFFAOYSA-N
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Description

5-Fluorobenzo[b]thiophen-2-amine is a heterocyclic compound that contains a benzothiophene core with a fluorine atom at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzo[b]thiophen-2-amine typically involves the reaction of 2-bromobenzonitrile with sulfur to form 2-aminobenzothiophene, followed by fluorination at the 5-position. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorobenzo[b]thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[b]thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The fluorine atom may enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorobenzo[b]thiophen-2-amine is unique due to the presence of both the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development and materials science .

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

5-fluoro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6FNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2

InChI Key

XFCIVQJMMQCVPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)N

Origin of Product

United States

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